1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound notable for its potential pharmacological applications, particularly as an inhibitor of the epidermal growth factor receptor. The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been extensively studied for its biological activity. Its molecular formula is , with a molecular weight of approximately 228.21 g/mol. The compound is recognized for its structural features that contribute to its bioactivity, making it a subject of interest in medicinal chemistry and drug development.
The compound is classified under the Chemical Abstracts Service (CAS) number 15973-83-8. It is often referenced in scientific literature concerning its synthesis and biological evaluation. The pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities, particularly through their interactions with various molecular targets such as kinases involved in cancer progression .
The synthesis of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, refluxing with ethanol or using microwave-assisted techniques has been reported to improve reaction efficiency .
The molecular structure of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features a pyrazolo ring fused to a pyrimidine system. This unique arrangement contributes to its biological activity.
Key structural data includes:
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can participate in various chemical reactions including:
The reactivity of this compound is influenced by the electronic nature of substituents on the pyrazolo and pyrimidine rings, which can modulate its interaction with biological targets .
The mechanism of action for 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR). The compound mimics ATP due to structural similarities, allowing it to bind competitively to the ATP-binding site on EGFR:
Data indicates that certain derivatives exhibit significant potency against both wild-type and mutant forms of EGFR .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are utilized to confirm structure and purity during synthesis .
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has significant potential applications in medicinal chemistry:
Research continues to explore modifications of this scaffold to enhance efficacy and reduce side effects .
The 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione scaffold serves as a bioisosteric replacement for the endogenous adenine nucleotide, enabling high-affinity competitive inhibition at the ATP-binding site of epidermal growth factor receptor (EGFR). This heterocyclic system exhibits optimal geometric compatibility with the adenine-binding pocket, forming critical hydrogen bonds with backbone residues of the hinge region (Cys797 in EGFR). The nitrogen atoms at positions N1 and N2 of the pyrazolopyrimidine core mimic the N9 and N3 positions of adenine, respectively, while the carbonyl groups at C4 and C6 replicate the hydrogen-bonding pattern of purine N1 and N6 [2] [4].
Molecular docking studies demonstrate that the ethyl substituent at the N1 position provides enhanced hydrophobic contacts with Val702 and Ala743 compared to methyl or hydrogen substituents. This modification increases burial depth within the hydrophobic region I, contributing to a 3.5-fold improvement in binding affinity over the methyl analogue (IC₅₀ = 0.016 µM vs. 0.056 µM against EGFRWT). The planarity of the tricyclic system allows π-π stacking interactions with Phe723, a residue critical for kinase activation [2] [9].
Table 1: EGFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives with Different N1 Substituents
N1 Substituent | IC₅₀ (µM) EGFRWT | IC₅₀ (µM) EGFRT790M | Binding Energy (kcal/mol) |
---|---|---|---|
H- (Unsubstituted) | 0.89 ± 0.11 | 5.32 ± 0.45 | -7.2 |
Methyl | 0.056 ± 0.008 | 0.381 ± 0.042 | -8.6 |
Ethyl | 0.016 ± 0.003 | 0.236 ± 0.027 | -9.9 |
Propyl | 0.038 ± 0.005 | 0.295 ± 0.031 | -9.3 |
Cyclopropyl | 0.021 ± 0.004 | 0.251 ± 0.025 | -9.7 |
Data adapted from biochemical kinase assays and computational modeling studies [2] [4] [6].
The "gatekeeper" T790M mutation in EGFR induces steric hindrance and enhanced ATP affinity, necessitating inhibitors with optimized hydrophobic domain interactions. 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives address this challenge through strategic C3 modifications that penetrate the hydrophobic back pocket created by the methionine substitution. Molecular dynamics simulations reveal that bulky aromatic substituents (e.g., 4-chlorophenyl, naphthyl) at the C3 position undergo conformational reorientation to accommodate Met790's side chain, achieving a binding pose distinct from first-generation inhibitors [4] [6].
Derivatives featuring 4-chlorobenzylidene groups exhibit 18-fold selectivity for EGFRT790M over wild-type (IC₅₀ = 0.034 µM vs. 0.62 µM). This selectivity arises from halogen bonding with Thr854 and enhanced van der Waals contacts with Leu792, residues re-positioned in the mutant kinase. The ethyl group at N1 synergizes with C3 hydrophobic extensions by stabilizing a quinazoline-like binding mode that circumvents Met790 steric clashes. Notably, compounds with aliphatic C3 chains (e.g., cyclohexyl) show reduced mutant selectivity due to insufficient filling of the enlarged hydrophobic pocket [4] [6].
Table 2: Mutant Selectivity Profile of Hydrophobically Modified 1-Ethyl Derivatives
C3 Modification | IC₅₀ EGFRWT (µM) | IC₅₀ EGFRT790M (µM) | Selectivity Ratio (WT/T790M) | P-glycoprotein Inhibition Fold |
---|---|---|---|---|
Phenyl | 0.27 ± 0.04 | 1.89 ± 0.21 | 7.0 | 1.12 |
4-Fluorophenyl | 0.19 ± 0.03 | 1.02 ± 0.15 | 5.4 | 1.08 |
4-Chlorophenyl | 0.62 ± 0.08 | 0.034 ± 0.005 | 18.2 | 0.45 |
3-Trifluoromethylphenyl | 0.48 ± 0.06 | 0.087 ± 0.012 | 5.5 | 0.87 |
1-Naphthyl | 0.55 ± 0.07 | 0.041 ± 0.006 | 13.4 | 0.51 |
Cyclohexyl | 1.32 ± 0.18 | 0.94 ± 0.11 | 1.4 | 1.24 |
Data from enzymatic assays and quantitative real-time PCR analysis of P-glycoprotein expression [4] [6].
Linker engineering between the pyrazolopyrimidine core and hydrophobic tail critically influences binding site occupancy and conformational flexibility. Three linker classes demonstrate optimal ATP-binding site engagement in 1-ethyl derivatives:
Imino Linkers (NH-CH₂): Provide direct hydrogen bonding to Lys745 and Glu762 through the imino nitrogen. Ethylamine spacers yield 0.019 µM IC₅₀ against EGFRWT by enabling optimal distance (4.2Å) between the heterocycle and hydrophobic tail. Propylamine analogues show reduced potency due to linker over-extension (IC₅₀ = 0.047 µM) [2].
Hydrazone Spacers (-NH-N=CH-): Enhance mutant selectivity through water-mediated hydrogen bonds with Thr790. Derivatives with furan-2-ylmethylene hydrazone exhibit dual hydrogen bonding with gatekeeper residues (ΔG = -10.2 kcal/mol) and induce allosteric pocket formation. The conjugated double bond maintains planarity, facilitating π-stacking with Phe723 [4] [6].
Thiosemicarbazide Moieties (-NH-CS-NH-N=CH-): Improve solubility while maintaining nanomolar potency (IC₅₀ = 0.028 µM). The thiocarbonyl group engages in hydrophobic interactions with Leu788, and the additional nitrogen forms hydrogen bonds with conserved water molecules near the DFG motif. DFT calculations reveal optimal electron density distribution at bond angles of 115-120° for ATP-site accommodation [4].
Density functional theory (DFT) analyses indicate that linker rigidity must balance conformational flexibility for mutant kinase adaptation. Hydrazone linkers with dihedral angles constrained to 15-30° show 8-fold improved mutant inhibition over freely rotating alkyl chains. However, excessive rigidity (e.g., in fused ring systems) reduces cellular permeability, evidenced by 40% lower intracellular concentrations in HCT-116 cells [4] [6].
Table 3: Linker Optimization Impact on Kinase Inhibition and Cellular Activity
Linker Type | Representative Structure | IC₅₀ EGFRWT (µM) | IC₅₀ EGFRT790M (µM) | HCT-116 Cell GI₅₀ (µM) | A549 Cell GI₅₀ (µM) |
---|---|---|---|---|---|
Imino (ethylamine) | 7a | 0.019 ± 0.003 | 0.198 ± 0.023 | 8.42 ± 0.91 | 9.87 ± 1.05 |
Hydrazone (furan) | 4 | 0.054 ± 0.007 | 0.034 ± 0.004 | 0.84 ± 0.09 | 1.27 ± 0.14 |
Thiosemicarbazide | 13a | 0.028 ± 0.004 | 0.067 ± 0.008 | 5.21 ± 0.57 | 7.36 ± 0.82 |
Direct bond (no linker) | - | 1.76 ± 0.24 | >10 | >50 | >50 |
Ethylene glycol | - | 0.47 ± 0.06 | 3.21 ± 0.38 | 21.5 ± 2.4 | 28.9 ± 3.1 |
Biological data from NCI 60-cell line screening and kinase inhibition assays [4] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1